molecular formula C10H20N2O2 B046749 (R)-1-Boc-3-氨基哌啶 CAS No. 188111-79-7

(R)-1-Boc-3-氨基哌啶

货号 B046749
CAS 编号: 188111-79-7
分子量: 200.28 g/mol
InChI 键: AKQXKEBCONUWCL-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (R)-1-Boc-3-aminopiperidine involves several key steps, including chiral resolution, Boc protection, and subsequent functional group transformations. One approach for synthesizing (R)-3-aminopiperidine dihydrochloride, a closely related compound, starts from Ethyl nipecotate followed by chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to the hydrochloride salt, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015).

科学研究应用

2. Synthesis of CBP/P300 Bromodomain Inhibitors

  • Application Summary : ®-1-Boc-3-aminopiperidine is also utilized in the synthesis of potent CBP/P300 bromodomain inhibitors. Bromodomains are protein domains that play a crucial role in various cellular processes, including gene expression and chromatin remodeling.
  • Results or Outcomes : The result is the production of CBP/P300 bromodomain inhibitors. Inhibiting these domains with molecules derived from ®-1-Boc-3-aminopiperidine holds potential for the development of novel therapeutic strategies for cancer and other diseases.

3. Synthesis of γ-Secretase Modulators

  • Application Summary : ®-1-Boc-3-aminopiperidine is used in the synthesis of γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the development of Alzheimer’s disease .
  • Results or Outcomes : The result is the production of γ-secretase modulators . These modulators have been found to lower Aβ42 production in both in vitro and in vivo , which could potentially be beneficial in the treatment of Alzheimer’s disease.

4. Synthesis of Benzoxazepine Derivatives

  • Application Summary : ®-1-Boc-3-aminopiperidine can be used to prepare a benzoxazepine derivative named ®-7-(3,5-dimethoxyphenyl)-N-(piperidin-3-yl)-4-propionyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide . This compound is a potent CBP/P300 bromodomain inhibitor .
  • Results or Outcomes : The result is the production of benzoxazepine derivatives . These derivatives have potential therapeutic applications in the treatment of cancer and other diseases .

5. Synthesis of Complex Pharmaceutical Compounds

  • Application Summary : ®-1-Boc-3-aminopiperidine is an heterocyclic building block used for the synthesis of more complex pharmaceutical compounds .
  • Results or Outcomes : The result is the production of various complex pharmaceutical compounds . These compounds have potential therapeutic applications in the treatment of various diseases .

6. γ-Secretase Modulators

  • Application Summary : ®-1-Boc-3-aminopiperidine is found to act as a γ-secretase modulator, and a potent structure for lowering Aβ42 production in both in vitro and in vivo .
  • Results or Outcomes : The result is the production of γ-secretase modulators . These modulators have been found to lower Aβ42 production in both in vitro and in vivo , which could potentially be beneficial in the treatment of Alzheimer’s disease.

属性

IUPAC Name

tert-butyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363570
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-aminopiperidine

CAS RN

188111-79-7
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(â??)-3-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the title compound of Example 3 (37.1 g, 164 mmol) in a mixture of MeOH (100 mL) and acetic acid (25 mL) was added 10% Pd-C (3.7 g) and the reaction mixture was hydrogenated (50 psi) for 24 h at rt in a Parr apparatus. Analysis of the reaction by TLC (solvent system A) and IR (to look for presence or absence of N3 str peak at 2100 cm-1) indicated the reaction to be complete. The solution was filtered through celite to remove catalyst and the filtrate was evaporated in vacuo to give the crude product as an oily residue. The residue was dissolved in 500 mL of 10% aqueous acetic acid and the solution was extracted with Et2O (3×200 mL). The combined ethereal extract was discarded and the aqueous solution was basified by addition of excess concentrated aqueous NH3 solution. The basified mixture was extracted with Et2O (3×200 mL) and the combined organic extract was dried (Na2SO4) and evaporated to give the title compound (22.8 g, 69%) as a pale yellow oil. The fumarate salt crystallized from 2-propanol: mp 197°-198° C., 1H-NMR (CDCl3) ∂ 3.93 (br s, 1H), 3.82 (dm, Jgem =13 Hz, 1H), 1.46 (s, 9H), 1.29-1.41 (complex m, 3H), 1.24 (m, 1H); CIMS (MH+ calcd for C10H20N2O2): 201. Found (MH+): 201; Anal. (calc'd for C10H20N2O2.0.5C4H4O4): C, H, N.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

After two hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, 1.0 g of L-alanine, and 3.3 mg of pyridoxal phosphate were added. Further, after five hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, and 3.3 mg of pyridoxal phosphate were added. During the reaction, the reaction liquid was sampled. From the sample, N-Boc-3-aminopiperidine was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of N-Boc-3-aminopiperidine produced was measured by analyzing N-Boc-3-aminopiperidine under the following GC conditions. Further, by the law of the art, N-Boc-3-aminopiperidine thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured. In the result, the amount of N-Boc-3-aminopyrrolidine produced after 23.5 hours in reaction was 3.13 g. The absolute configuration of N-Boc-3-aminopyrrolidine was (S), and the optical purity was not less than 99.9% e.e.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Boc-3-aminopiperidine
Reactant of Route 2
(R)-1-Boc-3-aminopiperidine
Reactant of Route 3
Reactant of Route 3
(R)-1-Boc-3-aminopiperidine
Reactant of Route 4
(R)-1-Boc-3-aminopiperidine
Reactant of Route 5
Reactant of Route 5
(R)-1-Boc-3-aminopiperidine
Reactant of Route 6
Reactant of Route 6
(R)-1-Boc-3-aminopiperidine

Citations

For This Compound
10
Citations
A Petri, V Colonna, O Piccolo - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
Chiral N-heterocyclic molecules and in particular compounds with an amino functional group such as 3-aminopiperidine are valuable intermediates for the production of a large number …
Number of citations: 25 www.beilstein-journals.org
Y Zou, J Xiao, Z Tu, Y Zhang, K Yao, M Luo… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel 4,5,6-trisubstituted pyrimidines were designed as potent covalent Bruton’s tyrosine kinase (BTK) inhibitors based on the structure of ibrutinib by using a ring-opening …
Number of citations: 12 www.sciencedirect.com
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
Selective inhibition of the localized excess production of NO by neuronal nitric oxide synthase (nNOS) has been targeted as a potential means of treating various neurological disorders. …
Number of citations: 31 www.sciencedirect.com
Y Guo, X Mao, L Xiong, A Xia, J You… - Angewandte Chemie …, 2021 - Wiley Online Library
SET domain bifurcated protein 1 (SETDB1) is a histone lysine methyltransferase that promotes the silencing of some tumour suppressor genes and is overexpressed in many cancers. …
Number of citations: 15 onlinelibrary.wiley.com
S Andreev, T Pantsar, A El-Gokha, F Ansideri… - International Journal of …, 2020 - mdpi.com
Glycogen synthase kinase-3β (GSK-3β) is a potential target in the field of Alzheimer’s disease drug discovery. We recently reported a new class of 9H-pyrimido[4,5-b]indole-based GSK-…
Number of citations: 5 www.mdpi.com
S Wu, C Xiang, Y Zhou, MSH Khan, W Liu… - Nature …, 2022 - nature.com
Fast screening of enzyme variants is crucial for tailoring biocatalysts for the asymmetric synthesis of non-natural chiral chemicals, such as amines. However, most existing screening …
Number of citations: 7 www.nature.com
L Xiong, X Mao, Y Guo, Y Zhou, M Chen, P Chen… - Biochemical and …, 2021 - Elsevier
Bromodomain and PHD finger containing transcription factor (BPTF) is a multidomain protein that regulates the transcription of chromatin and is related to many cancers. Herein, we …
Number of citations: 6 www.sciencedirect.com
M Atobe, T Serizawa, N Yamakawa… - Journal of Medicinal …, 2020 - ACS Publications
Two chemical series of novel protein kinase C ζ (PKCζ) inhibitors, 4,6-disubstituted and 5,7-disubstituted isoquinolines, were rapidly identified using our fragment merging strategy. This …
Number of citations: 11 pubs.acs.org
A Akin, MT Barilla, TA Brandt, J Brennan… - … Process Research & …, 2019 - ACS Publications
The synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor 3 is described. This complex structure contains a tetrazole modified by a chiral hemiaminal carbonate …
Number of citations: 8 pubs.acs.org
DW Piotrowski, EL McInturff - Complete Accounts of Integrated …, 2019 - ACS Publications
This chapter describes the discovery and early development of small molecule proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. The discovery of the primary molecular …
Number of citations: 0 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。